![molecular formula C8H9N3 B161737 1-(Azidomethyl)-3-methylbenzene CAS No. 126799-82-4](/img/structure/B161737.png)
1-(Azidomethyl)-3-methylbenzene
Overview
Description
1-(Azidomethyl)-3-methylbenzene, also known as Azidomethylbenzene (AMB) is an important organic compound that has been widely studied for its chemical, biochemical and physiological effects. AMB is a derivative of benzene, and is composed of a benzene ring with an azido group attached to the 3-methyl position. It is a colorless liquid and has a boiling point of 124°C.
Scientific Research Applications
Explosive Materials Development
Azides are known for their application in the development of novel melt-castable compounds with desirable properties for explosive materials .
Organic Synthesis
Organic azides, including those with an azidomethyl group, are involved in a variety of organic reactions, such as the synthesis of heterocycles like pyrroles, pyrazoles, and triazoles .
Pharmaceutical Industry
The ‘click’ reaction involving azides is significant in synthesizing triazoles, which are important in pharmaceutical development .
Biopolymer Modification
Organic azides have been used for the ligation or modification of biopolymers, expanding their utility in biochemistry and molecular biology .
Peptide Synthesis
Recent advancements have seen the use of organic azides in peptide synthesis, contributing to the field of proteomics and drug development .
Combinatorial Synthesis
The versatility of organic azides also extends to combinatorial synthesis, which is crucial for discovering new compounds with potential applications across various fields .
Heterocycle Synthesis
Organic azides are key components in synthesizing five-membered heterocycles with one or two heteroatoms, essential in organic and materials chemistry .
properties
IUPAC Name |
1-(azidomethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVHHYNXTVRWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371623 | |
Record name | 1-(azidomethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-3-methylbenzene | |
CAS RN |
126799-82-4 | |
Record name | 1-(azidomethyl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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